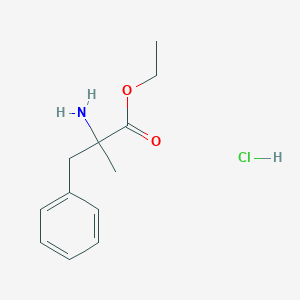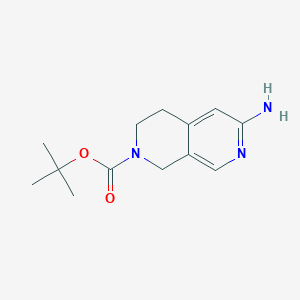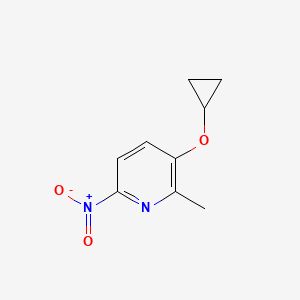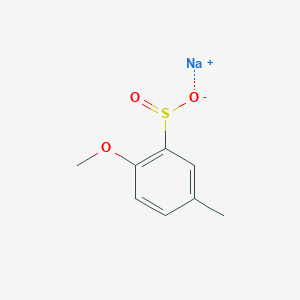
ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (EMPPH) is an organic compound that has been studied extensively in the laboratory due to its unique properties and potential applications in a variety of scientific fields. This compound is composed of a phenyl ring, two methyl groups, and an ethyl group, and is commonly referred to as EMPPH. Its hydrochloride form is a white crystalline powder that is soluble in water, ethanol, and methanol.
科学研究应用
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has a variety of potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been studied as a potential treatment for a variety of medical conditions, including cancer and neurological disorders.
作用机制
The exact mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is not fully understood. However, it is known to interact with a variety of proteins and enzymes in the body, including cytochrome P450, an enzyme involved in drug metabolism. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to reduce the levels of certain enzymes involved in the metabolism of drugs, and to reduce the levels of certain neurotransmitters, such as serotonin and dopamine. In addition, ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has been studied for its potential to reduce the symptoms of depression and anxiety.
实验室实验的优点和局限性
The use of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and non-toxic. However, there are also some limitations to its use in the laboratory. It is not soluble in organic solvents, and it can be difficult to purify. In addition, it is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures.
未来方向
The potential applications of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in scientific research are still being explored. Future research could focus on understanding the exact mechanisms of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride and its potential therapeutic effects. In addition, more research could be done to explore the potential of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a catalyst in the synthesis of polymers and other organic compounds. Finally, further research could be done to explore the potential of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a stabilizer in the production of plastics.
合成方法
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride can be synthesized from a variety of starting materials. The most common method involves the reaction of ethyl 2-amino-2-methyl-3-phenylpropionate with hydrochloric acid. This reaction produces a white crystalline solid that can be purified by recrystallization. Other methods of synthesis include the reaction of ethyl 2-amino-2-methyl-3-phenylpropanoate with sodium hydroxide, or the reaction of ethyl 2-amino-2-methyl-3-phenylpropanoate with anhydrous hydrogen chloride.
属性
IUPAC Name |
ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZMHAHDAKRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)






![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)




![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
